molecular formula C20H26ClN3 B13767003 Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride CAS No. 57647-14-0

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride

Cat. No.: B13767003
CAS No.: 57647-14-0
M. Wt: 343.9 g/mol
InChI Key: ZMAKYEYGELJIEH-UHFFFAOYSA-N
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Description

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the indole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the indole nucleus .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to promote sustainable and green chemistry practices . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

57647-14-0

Molecular Formula

C20H26ClN3

Molecular Weight

343.9 g/mol

IUPAC Name

dimethyl-[3-[methyl-(3-phenylindol-1-yl)amino]propyl]azanium;chloride

InChI

InChI=1S/C20H25N3.ClH/c1-21(2)14-9-15-22(3)23-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)23;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H

InChI Key

ZMAKYEYGELJIEH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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